molecular formula C10H10O3 B1254342 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)- CAS No. 116543-90-9

4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)-

Cat. No. B1254342
CAS RN: 116543-90-9
M. Wt: 178.18 g/mol
InChI Key: RLGCSXCBIHAHBM-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)- is a natural product found in Caballeronia humi and Burkholderia with data available.

Scientific Research Applications

Novel Synthesis and Solid Phase Applications

  • A study by Harikrishnan and Showalter (2000) reported a novel synthesis method for 2,3-disubstituted benzopyran-4-ones, demonstrating its application to the solid phase. This synthesis utilized a traceless diisopropylsilyloxy linker methodology, resulting in high yield and purity of target benzopyranones (Harikrishnan & Showalter, 2000).

Antiestrogen Properties

  • Saeed et al. (1990) synthesized a series of 2,3-diaryl-1-benzopyran analogues, evaluating their estrogen receptor affinity and estrogen agonist-antagonist activities. They found that certain derivatives of 4H-1-benzopyran-4-one were either inactive or marginally active as receptor ligands or estrogen agonists-antagonists (Saeed et al., 1990).

Mass Spectrometry and Fragmentation Studies

  • Bravo, Ticozzi, and Traldi (1982) explored the mass spectrometric behavior of 2-hydroxymethyl-3,4,5,6,7,8-hexahydro-2H-1-benzopyran-5-ones, particularly focusing on the unusual presence of [MH3O]+ species in the fragmentation pattern of 4-phenyl substituted compounds (Bravo, Ticozzi & Traldi, 1982).

Chemical Reactions and Derivatives

  • Reynolds, Vanallan, and Petropoulos (1970) studied the reactions of 4-dicyanomethylene-2-phenyl-4H-1-benzopyran with nucleophiles, leading to various derivatives with potential chemical applications (Reynolds, Vanallan & Petropoulos, 1970).

Acid/Base Properties

  • A study by Alemán (2000) investigated the acid/base properties of 4H-1-benzopyran-4-one and its hydroxylated derivatives both in gas-phase and in solution. This study provided a complete and accurate picture of the acid/base properties of these compounds (Alemán, 2000).

Crystallography and Structure Analysis

  • Manolov and Maichle‐Moessmer (2007) conducted a crystallographic study of a derivative of 4H-1-benzopyran-2-one, providing insights into its molecular structure (Manolov & Maichle‐Moessmer, 2007).

properties

CAS RN

116543-90-9

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-(hydroxymethyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H10O3/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-4,7,11H,5-6H2

InChI Key

RLGCSXCBIHAHBM-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2C1=O)CO

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)CO

synonyms

2-hydroxymethyl-chroman-4-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 3 g of 4-oxo-chromane-2-carboxylic acid in THF (65 mL) was stirred was cooled to 0° C. and borane-methyl sulfide complex (2.5 mL of M solution, 25 mmoles) was added dropwise for about 15 minutes. The solution was warmed to room temperature and then heated at reflux for 4 hours. The solution was cooled to room temperature and 10% aqueous hydrochloric acid (20 mL) was added over 15 minutes and the solution was stirred at room temperature for 2 hours. The mixture was concentrated to approximately 25 mL. The solution was poured into ethyl acetate (50 mL) and washed with water (2×30 mL), saturated sodium bicarbonate (2×30 mL) and saturated ammonium chloride (2×30 mL). The organic layer was separated dried over anhydrous MgSO4, and then concentrated in vacuo to yield about 2.6 g of 2-(hydroxymethyl)-chroman-4-one (86.7% yield)
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)-
Reactant of Route 2
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)-
Reactant of Route 3
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)-
Reactant of Route 4
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)-
Reactant of Route 5
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)-
Reactant of Route 6
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)-

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